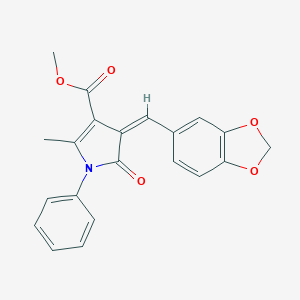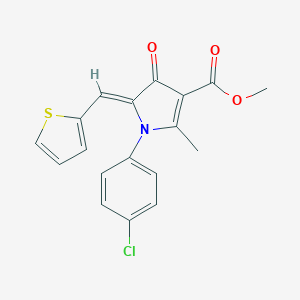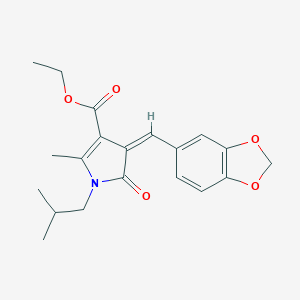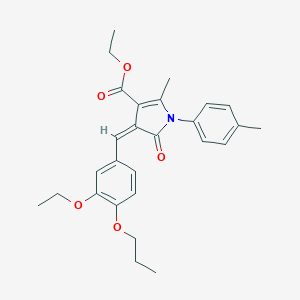![molecular formula C18H18ClN3O2S B299089 (5Z)-2-(4-chloroanilino)-5-[[5-(diethylamino)furan-2-yl]methylidene]-1,3-thiazol-4-one](/img/structure/B299089.png)
(5Z)-2-(4-chloroanilino)-5-[[5-(diethylamino)furan-2-yl]methylidene]-1,3-thiazol-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5Z)-2-(4-chloroanilino)-5-[[5-(diethylamino)furan-2-yl]methylidene]-1,3-thiazol-4-one is a synthetic compound that has been developed for scientific research purposes. This compound has been found to have potential applications in the field of biochemistry and physiology due to its unique chemical structure and mechanism of action.
Mécanisme D'action
The mechanism of action of (5Z)-2-(4-chloroanilino)-5-[[5-(diethylamino)furan-2-yl]methylidene]-1,3-thiazol-4-one involves the inhibition of protein kinase activity. This compound has been found to selectively inhibit the activity of certain protein kinases, which are involved in the regulation of various cellular processes, including cell proliferation and survival.
Biochemical and Physiological Effects
The biochemical and physiological effects of (5Z)-2-(4-chloroanilino)-5-[[5-(diethylamino)furan-2-yl]methylidene]-1,3-thiazol-4-one have been investigated in various studies. This compound has been found to have potential applications in the field of cancer research, as it has been shown to inhibit the growth of cancer cells in vitro. It has also been found to have potential applications in the field of neurobiology, as it has been shown to modulate the activity of certain neurotransmitters.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using (5Z)-2-(4-chloroanilino)-5-[[5-(diethylamino)furan-2-yl]methylidene]-1,3-thiazol-4-one in lab experiments include its selective inhibition of protein kinase activity and its potential applications in the field of cancer research and neurobiology. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to investigate its long-term effects.
Orientations Futures
There are several future directions for the investigation of (5Z)-2-(4-chloroanilino)-5-[[5-(diethylamino)furan-2-yl]methylidene]-1,3-thiazol-4-one. These include:
1. Investigating the potential applications of this compound in the field of drug discovery and development.
2. Investigating the long-term effects of this compound on cellular processes and the potential for toxicity.
3. Investigating the potential for this compound to be used in combination with other compounds for enhanced therapeutic effects.
4. Investigating the potential for this compound to modulate the activity of other cellular signaling pathways.
5. Investigating the potential for this compound to be used as a diagnostic tool for the detection of certain diseases.
Conclusion
In conclusion, (5Z)-2-(4-chloroanilino)-5-[[5-(diethylamino)furan-2-yl]methylidene]-1,3-thiazol-4-one is a synthetic compound that has potential applications in the field of scientific research. This compound has been found to have potential applications in the field of cancer research and neurobiology due to its unique chemical structure and mechanism of action. Further studies are needed to investigate the long-term effects and potential toxicity of this compound, as well as its potential applications in drug discovery and development.
Méthodes De Synthèse
The synthesis of (5Z)-2-(4-chloroanilino)-5-[[5-(diethylamino)furan-2-yl]methylidene]-1,3-thiazol-4-one involves the reaction of 4-chloroaniline, 5-(diethylamino)furan-2-carbaldehyde, and 2-aminothiazole in the presence of a suitable catalyst. The reaction proceeds through a series of intermediate steps, resulting in the formation of the final product.
Applications De Recherche Scientifique
(5Z)-2-(4-chloroanilino)-5-[[5-(diethylamino)furan-2-yl]methylidene]-1,3-thiazol-4-one has been found to have potential applications in the field of scientific research. This compound has been used in various studies to investigate the biochemical and physiological effects of its mechanism of action. It has been found to have potential applications in the field of cancer research, as it has been shown to inhibit the growth of cancer cells in vitro.
Propriétés
Nom du produit |
(5Z)-2-(4-chloroanilino)-5-[[5-(diethylamino)furan-2-yl]methylidene]-1,3-thiazol-4-one |
|---|---|
Formule moléculaire |
C18H18ClN3O2S |
Poids moléculaire |
375.9 g/mol |
Nom IUPAC |
(5Z)-2-(4-chloroanilino)-5-[[5-(diethylamino)furan-2-yl]methylidene]-1,3-thiazol-4-one |
InChI |
InChI=1S/C18H18ClN3O2S/c1-3-22(4-2)16-10-9-14(24-16)11-15-17(23)21-18(25-15)20-13-7-5-12(19)6-8-13/h5-11H,3-4H2,1-2H3,(H,20,21,23)/b15-11- |
Clé InChI |
IFLWDRCSAAJAID-PTNGSMBKSA-N |
SMILES isomérique |
CCN(CC)C1=CC=C(O1)/C=C\2/C(=O)N=C(S2)NC3=CC=C(C=C3)Cl |
SMILES |
CCN(CC)C1=CC=C(O1)C=C2C(=O)N=C(S2)NC3=CC=C(C=C3)Cl |
SMILES canonique |
CCN(CC)C1=CC=C(O1)C=C2C(=O)N=C(S2)NC3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![methyl 4-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-1-[2-(3,4-dimethoxyphenyl)ethyl]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B299009.png)
![4-{(Z)-[1-(4-fluorophenyl)-4-(methoxycarbonyl)-5-methyl-2-oxo-1,2-dihydro-3H-pyrrol-3-ylidene]methyl}benzoic acid](/img/structure/B299011.png)
![ethyl 2-(3-chloro-4,5-dimethoxybenzylidene)-5-(4-fluorophenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B299013.png)

![ethyl 1-isobutyl-2-methyl-4-[4-(methylsulfanyl)benzylidene]-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B299016.png)
![ethyl 2-[2-(2-ethoxy-2-oxoethoxy)benzylidene]-5-(4-fluorophenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B299017.png)

![ethyl 5-(4-fluorophenyl)-3-oxo-7-phenyl-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B299022.png)


![methyl 1-allyl-2-methyl-4-[(3-methyl-2-thienyl)methylene]-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B299027.png)
